molecular formula C20H24ClN3O B13332544 N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide

N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide

Cat. No.: B13332544
M. Wt: 357.9 g/mol
InChI Key: HLRCNZWAECNAHD-UHFFFAOYSA-N
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Description

N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 2-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways and physiological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide
  • N-(4-(4-Methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide
  • N-(4-(3-Chlorophenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide

Uniqueness

N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloro and methyl groups on the phenyl ring. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H24ClN3O

Molecular Weight

357.9 g/mol

IUPAC Name

N-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)formamide

InChI

InChI=1S/C20H24ClN3O/c1-3-17-6-4-5-7-19(17)24(15-25)23-12-10-22(11-13-23)20-14-18(21)9-8-16(20)2/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

HLRCNZWAECNAHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N(C=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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